(+)-Biotin-PEG2-Hydrazide

Übersicht

Beschreibung

(+)-Biotin-PEG2-Hydrazide: is a chemical compound that combines the properties of biotin, polyethylene glycol (PEG), and hydrazide. Biotin is a vitamin that plays a crucial role in various metabolic processes, PEG is a polymer that enhances solubility and biocompatibility, and hydrazide is a functional group that can form stable bonds with aldehydes and ketones. This compound is widely used in biochemical and medical research due to its ability to facilitate the conjugation of biotin to other molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Biotin-PEG2-Hydrazide typically involves the following steps:

Activation of Biotin: Biotin is first activated by converting it into a reactive ester, such as N-hydroxysuccinimide (NHS) ester.

PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) to form biotin-PEG.

Hydrazide Formation: Finally, the biotin-PEG is reacted with hydrazine or a hydrazide derivative to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:

Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Purification: The crude product is purified using techniques like chromatography and crystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Hydrazone Bond Formation with Aldehydes/Ketones

(+)-Biotin-PEG2-Hydrazide reacts specifically with aldehyde or ketone groups under mildly acidic conditions (pH 4–6) to form hydrazone bonds. This reaction is critical for labeling glycoproteins, which require prior oxidation of carbohydrate residues (e.g., using sodium periodate) to generate reactive aldehydes .

Carboxyl Group Conjugation via Carbodiimide Chemistry

The hydrazide group can also react with carboxylic acids when activated by carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This forms a stable amide bond, enabling biotinylation of carboxyl-containing biomolecules .

Reaction Kinetics and Competing Pathways

-

Hydrazone vs. Amide Bond Stability : Hydrazone bonds are reversible under acidic conditions, whereas amide bonds (formed via EDC) are irreversible .

-

Hydrolysis Competition : EDC activation is limited by hydrolysis, especially at higher pH (>7.5) .

-

Selectivity : Hydrazide groups show negligible reactivity with amines or sulfhydryls under neutral-to-acidic conditions .

Comparative Reaction Conditions

| Reaction Type | pH Range | Catalysts/Additives | Key Applications |

|---|---|---|---|

| Hydrazone Bond | 4–6 | Aniline, NaCNBH₃ | Glycoprotein labeling |

| Amide Bond | 4.5–5.5 | EDC, sulfo-NHS | Carboxyl-rich protein labeling |

Practical Considerations for Bioconjugation

-

Buffer Compatibility : Avoid Tris, glycine, or acetate buffers during EDC-mediated reactions .

-

PEG Spacer Role : Enhances water solubility and minimizes steric hindrance for streptavidin binding .

-

Multi-Step Workflows : For glycoprotein labeling, sequential steps (oxidation → hydrazide reaction → stabilization) are often required .

Research Findings

-

A study demonstrated efficient labeling of oxidized MBP-Z glycoproteins using biotin-PEG2 derivatives under UV activation, confirming hydrazide specificity for aldehydes .

-

Comparative analyses show that hydrazide-based biotinylation preserves antibody functionality better than amine-targeted methods, as labeling occurs distal to antigen-binding regions .

This compound’s dual reactivity with aldehydes/ketones and carboxyls, combined with its PEG-enhanced solubility, positions it as a critical tool for controlled bioconjugation in proteomics and glycobiology research.

Wissenschaftliche Forschungsanwendungen

Targeted Drug Delivery Systems

One of the primary applications of (+)-Biotin-PEG2-Hydrazide is in the development of targeted drug delivery systems. By conjugating this compound to therapeutic agents, researchers can create targeted delivery mechanisms that enhance drug efficacy while minimizing off-target effects. This approach is particularly beneficial in oncology, where targeted therapies can selectively bind to tumor cells .

Bioconjugation and Labeling

The hydrazide functional group enables the labeling of glycoproteins and carbohydrate-containing compounds through hydrazone linkage. This property is crucial for:

- Protein Modification : Enhancing the stability and activity of therapeutic proteins by biotinylation.

- Glycoprotein Labeling : Allowing for specific detection and isolation of glycoproteins in complex mixtures .

Diagnostic Applications

In diagnostics, this compound is employed in various assays due to its ability to form stable complexes with avidin or streptavidin-conjugated detection reagents. Common applications include:

- Enzyme-Linked Immunosorbent Assays (ELISA)

- Western Blotting : For detecting specific proteins within a sample.

- Immunohistochemistry : Facilitating visualization of proteins in tissue samples .

Nanotechnology

This compound is also utilized in nanotechnology for the development of bioconjugated nanoparticles. These nanoparticles can be designed for targeted imaging or therapeutic applications, leveraging the high-affinity interactions between biotin and avidin .

Case Studies

Advantages of Using this compound

The incorporation of this compound into research protocols offers several advantages:

- High Specificity : The strong binding affinity between biotin and avidin enhances specificity in assays.

- Improved Solubility : The PEG spacer increases solubility, facilitating easier handling and application in aqueous environments.

- Versatile Coupling Chemistry : The hydrazide group allows for diverse coupling strategies with various biomolecules, expanding its utility across different research fields .

Wirkmechanismus

Molecular Targets and Pathways: The primary mechanism of action of (+)-Biotin-PEG2-Hydrazide involves the formation of stable hydrazone bonds with aldehyde or ketone groups on target molecules. This conjugation facilitates the attachment of biotin to the target molecule, allowing for subsequent detection or purification using streptavidin-based methods.

Vergleich Mit ähnlichen Verbindungen

Biotin-PEG2-Amine: Similar to (+)-Biotin-PEG2-Hydrazide, but with an amine group instead of a hydrazide group.

Biotin-PEG2-Succinimidyl Ester: Contains a succinimidyl ester group for conjugation with primary amines.

Biotin-PEG2-Maleimide: Contains a maleimide group for conjugation with thiol groups.

Uniqueness: this compound is unique due to its hydrazide functional group, which allows for specific and stable conjugation with aldehydes and ketones. This specificity makes it particularly useful in applications where precise and stable biotinylation is required.

Biologische Aktivität

(+)-Biotin-PEG2-Hydrazide is a bioconjugate that combines biotin with polyethylene glycol (PEG) and a hydrazide functional group. This compound is particularly significant in the field of drug development, especially for the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to target specific proteins for degradation in cells. The unique properties of this compound enhance its biological activity by facilitating selective binding and improving solubility.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with proteins through biotin-avidin interactions. The avidin-biotin system is one of the strongest known non-covalent interactions, allowing for effective targeting and purification of proteins. This interaction is characterized by:

- High Affinity : The binding constant for avidin-biotin is approximately , making it extremely robust against various environmental conditions such as pH and temperature changes .

- Versatile Applications : This compound can be utilized in various applications including protein labeling, purification, and targeted drug delivery systems.

The incorporation of PEG into the structure of this compound significantly enhances its solubility and stability. Key physicochemical characteristics include:

| Property | Description |

|---|---|

| Molecular Weight | Approximately 500 Da |

| Solubility | Highly soluble in aqueous solutions due to PEG |

| Reactive Group | Hydrazide functional group for conjugation |

Case Studies and Research Findings

- Synthesis and Evaluation : Research has demonstrated that compounds incorporating hydrazide linkers exhibit promising cytotoxic properties against various cancer cell lines. For instance, derivatives synthesized with hydrazide moieties showed IC₅₀ values in the sub-micromolar range across multiple cancer types, indicating strong potential as therapeutic agents .

- Targeted Protein Degradation : In studies involving PROTACs, this compound was utilized to effectively target specific proteins for degradation. This approach has shown efficacy in reducing the levels of oncogenic proteins in cancer cells, thereby inhibiting tumor growth .

- In Vivo Efficacy : Preliminary studies using mouse xenograft models have indicated that compounds linked with this compound can significantly reduce tumor sizes, suggesting that this compound not only works effectively in vitro but also demonstrates potential for therapeutic applications in vivo .

Eigenschaften

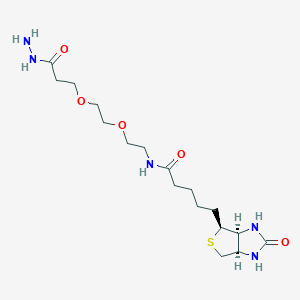

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N5O5S/c18-22-15(24)5-7-26-9-10-27-8-6-19-14(23)4-2-1-3-13-16-12(11-28-13)20-17(25)21-16/h12-13,16H,1-11,18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t12-,13-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYVXDGSDGZSGP-XEZPLFJOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC(=O)NN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.